molecular formula C19H39N5O9 B8106282 Azido-PEG8-hydrazide

Azido-PEG8-hydrazide

Cat. No.: B8106282
M. Wt: 481.5 g/mol
InChI Key: XSHZSHNFUKYUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azido-PEG8-hydrazide is a heterobifunctional polyethylene glycol (PEG) linker that contains both an azide group and a hydrazide group. This compound is widely used in click chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). The azide group allows for copper-catalyzed azide-alkyne cycloaddition reactions, while the hydrazide group can react with aldehydes to form hydrazone bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG8-hydrazide can be synthesized through a multi-step process involving the functionalization of PEG with azide and hydrazide groups. The general synthetic route involves the following steps:

    PEG Functionalization: Polyethylene glycol is first functionalized with an azide group. This can be achieved by reacting PEG with sodium azide in the presence of a suitable solvent.

    Hydrazide Introduction: The azido-functionalized PEG is then reacted with hydrazine to introduce the hydrazide group.

The reaction conditions typically involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Azido-PEG8-hydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azido-PEG8-hydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Azido-PEG8-hydrazide is primarily based on its ability to undergo click chemistry reactions. The azide group reacts with alkynes to form triazole linkages, while the hydrazide group forms hydrazone bonds with aldehydes. These reactions are highly specific and efficient, allowing for the precise modification of molecules and surfaces. In the context of PROTACs, this compound serves as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the targeted degradation of the protein via the ubiquitin-proteasome system .

Comparison with Similar Compounds

Azido-PEG8-hydrazide can be compared with other PEG-based linkers that contain different functional groups. Some similar compounds include:

    Azido-PEG8-acid: Contains an azide group and a carboxylic acid group.

    Azido-PEG8-amine: Contains an azide group and an amine group.

    Azido-PEG8-maleimide: Contains an azide group and a maleimide group.

The uniqueness of this compound lies in its combination of azide and hydrazide groups, which allows for versatile applications in both click chemistry and bioconjugation. This dual functionality makes it particularly useful in the synthesis of PROTACs and other complex molecules.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39N5O9/c20-23-19(25)1-3-26-5-7-28-9-11-30-13-15-32-17-18-33-16-14-31-12-10-29-8-6-27-4-2-22-24-21/h1-18,20H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHZSHNFUKYUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39N5O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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